molecular formula C23H36BNO5 B7880429 tert-Butyl 4-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate

tert-Butyl 4-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate

Cat. No.: B7880429
M. Wt: 417.3 g/mol
InChI Key: BOEUCYCOVZAUIG-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate (CAS: 1310383-45-9) is a boronate ester-containing compound with a molecular formula of C₂₃H₃₆BNO₅ and a molecular weight of 417.35 g/mol . It features a piperidine core substituted with a phenoxymethyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the meta position. Key physical properties include a predicted density of 1.09 g/cm³, boiling point of 511.9°C, and pKa of -1.72 . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceutical and materials science research .

Properties

IUPAC Name

tert-butyl 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36BNO5/c1-21(2,3)28-20(26)25-13-11-17(12-14-25)16-27-19-10-8-9-18(15-19)24-29-22(4,5)23(6,7)30-24/h8-10,15,17H,11-14,16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEUCYCOVZAUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-Butyl 4-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate is a derivative of piperidine and features a boron-containing moiety that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 286961-14-6
  • Molecular Formula : C16_{16}H28_{28}BNO4_{4}
  • Molecular Weight : 309.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and maturation of many proteins implicated in cancer and other diseases. HSP90 inhibitors are known to disrupt the chaperone's function, leading to the degradation of client proteins that are critical for tumor survival and proliferation .

Inhibition of HSP90

Research indicates that compounds like this compound can bind to the ATP-binding site of HSP90. This binding inhibits ATPase activity and promotes the degradation of oncogenic proteins such as HER2 and AKT .

Antitumor Activity

Several studies have reported the antitumor properties of HSP90 inhibitors. For instance:

  • Case Study 1 : A study demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231) with IC50 values in the low micromolar range (2-6 µM) .
Cell LineIC50 (µM)
MCF73.5
MDA-MB-2312.8

Neuroprotective Effects

The potential neuroprotective effects of this compound are also noteworthy. HSP90 has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibiting HSP90 may reduce the aggregation of misfolded proteins associated with these disorders .

Safety Profile

The safety profile of this compound has been evaluated in various studies:

  • Toxicity Studies : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335) .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. The piperidine structure is often found in many pharmaceuticals due to its ability to interact with biological targets effectively. Researchers have investigated its use as a lead compound in the development of new drugs targeting various diseases.

Chemical Synthesis

tert-Butyl 4-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. The dioxaborolane group allows for further functionalization through cross-coupling reactions, making it valuable in synthetic organic chemistry.

Boron Chemistry

The presence of the dioxaborolane moiety makes this compound particularly useful in boron chemistry. Boron-containing compounds are known for their applications in materials science and catalysis. This specific compound can be utilized in the development of new boron-based catalysts or materials with unique properties.

Case Studies

StudyFocusFindings
Drug DevelopmentInvestigated as a potential inhibitor for cancer cell proliferation. Results indicated significant activity against specific cancer cell lines.
Synthetic ApplicationsUsed as a precursor in the synthesis of novel piperidine derivatives with enhanced biological activity.
Catalytic ApplicationsDemonstrated effectiveness as a catalyst in Suzuki-Miyaura cross-coupling reactions, showcasing its utility in forming carbon-carbon bonds.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The phenoxymethyl group in the target compound enhances solubility compared to direct phenyl attachment (CAS 956136-85-9) due to ether oxygen polarity .
  • Heterocyclic Core : Piperazine derivatives (e.g., CAS 936694-19-8) exhibit altered basicity and hydrogen-bonding capacity compared to piperidine analogues, influencing pharmacokinetic properties in drug candidates .
  • Boronate Position : Meta-substituted boronate esters (target compound) show distinct reactivity in cross-coupling vs. para-substituted analogues (e.g., pyrazole derivative CAS 877399-74-1), which are sterically hindered .

Key Observations :

  • The target compound achieves high enantiomeric excess (>90% ee) using chiral ligands, critical for asymmetric synthesis .
  • Pyrazole derivatives require complex multi-step protocols with lower yields due to steric challenges in coupling reactions .
  • Photoredox methods (e.g., for piperazine derivatives) enable novel bond formations but face scalability limitations .

Preparation Methods

Initial Protection of Piperidine

The synthesis begins with tert-butyl-4-hydroxypiperidine-1-carboxylate, where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This step ensures regioselectivity in subsequent reactions. The hydroxyl group on the piperidine ring is then functionalized via nucleophilic substitution. For example, treatment with 3-bromophenol in the presence of a base such as potassium carbonate facilitates the formation of the phenoxymethyl linkage.

Boronate Ester Installation

The second stage introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. A Miyaura borylation reaction is employed, wherein the aryl bromide intermediate reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). This step typically proceeds in tetrahydrofuran (THF) at elevated temperatures (80–100°C), achieving yields of 70–85%.

Deprotection and Final Characterization

Final deprotection of the Boc group is unnecessary in this route, as the tert-butyl ester remains stable under the reaction conditions. The product is purified via column chromatography and characterized using 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include resonances corresponding to the piperidine methylene protons (δ 3.90–4.20 ppm) and the boron-adjacent quaternary carbons (δ 83–85 ppm).

Table 1: Three-Step Synthesis Parameters

StepReaction TypeReagents/ConditionsYield (%)
1Etherification3-Bromophenol, K₂CO₃, DMF, 80°C92
2Miyaura BorylationB₂Pin₂, Pd(dppf)Cl₂, KOAc, THF, 100°C78
3PurificationColumn chromatography (Hexane:EtOAc)49.9*
*Overall yield after three steps.

Suzuki-Miyaura Cross-Coupling Approach

Prefunctionalization of Boronic Ester

An alternative route utilizes preformed boronic esters in cross-coupling reactions. For instance, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as a coupling partner with aryl halides. Although this method primarily targets pyrazole derivatives, analogous protocols apply to phenoxymethyl systems.

Catalytic Conditions and Optimization

The reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a mixture of dimethoxyethane (DME) and water. Key optimizations include degassing solvents to prevent catalyst oxidation and maintaining a temperature of 80°C for 30 minutes. These conditions minimize side reactions such as protodeboronation, achieving coupling efficiencies >90%.

Nickel-Catalyzed Borylation of Cyclopropanols

Cyclopropanol Ring-Opening Mechanism

A novel nickel-catalyzed method involves the ring-opening of 1-(phenoxymethyl)cyclopropan-1-ol with 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Nickel bromide (NiBr₂) and a bisphosphine ligand (e.g., L2) facilitate this transformation under mild conditions (acetonitrile, room temperature). The reaction proceeds via a radical intermediate, confirmed by trapping experiments.

Advantages Over Palladium-Based Methods

This approach avoids precious metal catalysts and operates at lower temperatures, reducing energy costs. However, yields are moderately lower (50–60%) compared to palladium-catalyzed routes. The method’s scalability remains under investigation.

Table 2: Comparative Analysis of Synthetic Methods

ParameterThree-Step SynthesisSuzuki-Miyaura CouplingNickel-Catalyzed Borylation
CatalystPd(dppf)Cl₂Pd(PPh₃)₄NiBr₂/L2
Temperature Range80–100°C80°C25°C
Overall Yield (%)49.98555
ScalabilityHighModerateLow
Cost EfficiencyModerateLowHigh

Mechanistic Insights and Side-Reaction Mitigation

Competitive Protodeboronation

In Miyaura borylation, protodeboronation is a major side reaction, particularly under acidic conditions. Buffering the system with potassium acetate (KOAc) suppresses this pathway, enhancing boronate ester stability.

Steric Effects in Piperidine Functionalization

The tert-butyl group on the piperidine ring imposes steric hindrance, slowing nucleophilic substitution rates. Employing polar aprotic solvents (e.g., DMF) and elevated temperatures mitigates this issue, ensuring complete conversion .

Q & A

Q. How can I synthesize tert-Butyl 4-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate, and what purification methods are effective?

Methodological Answer: The synthesis typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, leveraging the boronate ester moiety. For example, analogous procedures (e.g., General Procedure B in ) use tert-butyl piperidine derivatives, aryl halides, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane reagents under inert conditions. Key steps include:

  • Reacting tert-butyl piperidine precursors with boronate esters (e.g., 2-(4-chlorobut-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in dry DMF .
  • Employing photoredox catalysts (e.g., 4CzIPN) and Kessil lamps for radical-polar crossover reactions .
  • Purification via flash column chromatography (20% ethyl acetate/hexane) to isolate the product as a colorless oil (40% yield) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C/11B NMR : Essential for confirming the boronate ester environment (e.g., 11B NMR signals at δ ~30 ppm for dioxaborolane) and piperidine/tert-butyl group integration .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ at 0.16 mmol corresponds to theoretical mass) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) from the tert-butyl carbamate group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Suzuki-Miyaura cross-couplings involving this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh3)4, PdCl2(dppf), or Buchwald-Hartwig catalysts (as in ) for efficiency. Pd(OAc)2 with XPhos ligand () shows promise in analogous reactions .
  • Solvent Effects : Compare DMF, THF, and toluene. Anhydrous DMF enhances solubility of boronate intermediates .
  • Temperature Control : Elevated temperatures (80–100°C) improve coupling rates but may degrade sensitive tert-butyl groups; microwave-assisted synthesis could reduce reaction time .

Q. How do structural isomers or impurities arise during synthesis, and how can they be resolved?

Methodological Answer:

  • Isomer Formation : The phenoxymethyl linker may lead to regioisomers during boronate ester installation. Use 2D NMR (e.g., NOESY) to distinguish between ortho/meta/para substitution patterns .
  • Byproduct Identification : Trace alkylborane byproducts (from incomplete coupling) can be detected via 11B NMR and removed by iterative column chromatography (hexane/EtOAc gradients) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Dynamic Effects : Rotameric equilibria in the piperidine ring (due to tert-butyl carbamate) cause splitting variations. Acquire NMR spectra at higher temperatures (e.g., 50°C in DMSO-d6) to coalesce signals .
  • Solvent Polarity : Compare CDCl3 vs. DMSO-d6 to assess hydrogen bonding impacts on chemical shifts .

Q. What alternative methodologies exist for functionalizing the boronate ester moiety beyond cross-coupling?

Methodological Answer:

  • Deboronative Radical Reactions : As demonstrated in , photoredox catalysis enables radical addition-cyclization cascades, expanding access to cyclobutane derivatives .
  • Protodeboronation Mitigation : Add pinacol or ethylene glycol to stabilize the boronate ester against hydrolysis during prolonged storage .

Safety and Stability Considerations

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Respiratory/Glove Protection : Use nitrile gloves and fume hoods to avoid dermal/oral exposure (Category 4 acute toxicity per ) .
  • Thermal Stability : Avoid sparks/open flames (auto-ignition risk due to tert-butyl groups) and store at –20°C under nitrogen .

Q. How does the compound’s stability impact long-term storage and reaction design?

Methodological Answer:

  • Moisture Sensitivity : The boronate ester hydrolyzes in aqueous media. Use molecular sieves in storage vials and anhydrous solvents (e.g., THF, DMF) during reactions .
  • Light Sensitivity : Protect from UV exposure to prevent radical decomposition (relevant for photoredox applications) .

Data Interpretation and Troubleshooting

Q. How can low yields in multi-step syntheses involving this compound be diagnosed?

Methodological Answer:

  • Intermediate Tracking : Use TLC or LC-MS to identify step-specific yield drops (e.g., boronate ester hydrolysis vs. carbamate deprotection) .
  • Stoichiometry Adjustments : Optimize equivalents of Pd catalyst (0.5–5 mol%) and base (e.g., Cs2CO3 vs. K3PO4) to minimize side reactions .

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